2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one 2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 763877-94-7
VCID: VC17961366
InChI: InChI=1S/C7H13FN2O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6H2,1H3
SMILES:
Molecular Formula: C7H13FN2O
Molecular Weight: 160.19 g/mol

2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one

CAS No.: 763877-94-7

Cat. No.: VC17961366

Molecular Formula: C7H13FN2O

Molecular Weight: 160.19 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one - 763877-94-7

Specification

CAS No. 763877-94-7
Molecular Formula C7H13FN2O
Molecular Weight 160.19 g/mol
IUPAC Name 2-fluoro-1-(4-methylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C7H13FN2O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6H2,1H3
Standard InChI Key PEHJIYPHIDRGBL-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C(=O)CF

Introduction

Chemical Structure and Nomenclature

2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one (IUPAC name: 1-(4-methylpiperazin-1-yl)-2-fluoroethan-1-one) features a piperazine ring substituted with a methyl group at the 4-position and a fluoroacetyl group at the 1-position. The molecular formula is C7H12FN2O\text{C}_7\text{H}_{12}\text{FN}_2\text{O}, with a molecular weight of 172.19 g/mol. The fluorine atom at the β-position of the acetyl group introduces electronegativity, influencing the compound's reactivity and intermolecular interactions .

Table 1: Molecular properties of 2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one and related analogs

Property2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone
Molecular FormulaC7H12FN2O\text{C}_7\text{H}_{12}\text{FN}_2\text{O}C7H14N2O2\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2
Molecular Weight (g/mol)172.19172.20
Key Functional GroupsFluorinated acetyl, methylpiperazineHydroxyl acetyl, methylpiperazine

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one can be inferred from methods used for analogous piperazine derivatives. A plausible route involves nucleophilic substitution of 2-chloro-1-(4-methylpiperazin-1-yl)ethan-1-one with a fluoride source (e.g., KF or tetrabutylammonium fluoride) . Alternatively, fluorination of the corresponding hydroxyl precursor (2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone) using agents like DAST (diethylaminosulfur trifluoride) may yield the target compound .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, related piperazine derivatives exhibit characteristic signals in NMR and IR spectra:

  • 1H^1\text{H} NMR: Methyl protons on the piperazine ring resonate at δ 2.3–2.5 ppm, while the acetyl methylene group appears as a triplet near δ 3.7–4.0 ppm due to coupling with fluorine .

  • 19F^{19}\text{F} NMR: The fluorine atom produces a singlet between δ -210 to -220 ppm, typical for aliphatic fluorides .

  • IR: Strong absorption at ~1,680 cm1^{-1} corresponds to the carbonyl group, while C-F stretching vibrations appear near 1,100 cm1^{-1} .

Physical and Chemical Properties

Solubility and Stability

The compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the polar piperazine and carbonyl groups. The fluorine atom enhances lipophilicity compared to its hydroxyl analog, potentially improving membrane permeability . Stability studies on similar compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions, particularly at the acetyl-fluorine bond .

Reactivity

The fluoroacetyl group participates in nucleophilic acyl substitution reactions, enabling derivatization at the carbonyl carbon. The piperazine nitrogen atoms may undergo alkylation or acylation, though steric hindrance from the methyl group could limit reactivity at the 4-position .

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